

# Bilr 355 binding site on reverse transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bilr 355 |           |
| Cat. No.:            | B1667070 | Get Quote |

An In-depth Technical Guide to the **BILR 355** Binding Site on HIV-1 Reverse Transcriptase

Disclaimer: Publicly available scientific literature does not contain specific experimental data on the binding site of **BILR 355** with HIV-1 reverse transcriptase (RT), including its crystal structure or a detailed list of interacting amino acid residues. This guide provides an in-depth overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the mechanism of action of second-generation NNRTIs, which is the class of compounds to which **BILR 355** belongs. The information presented herein is based on extensive research on closely related and well-characterized second-generation NNRTIs, such as etravirine and rilpivirine, and is intended to serve as a proxy for understanding the likely binding characteristics of **BILR 355**.

### Introduction

**BILR 355** is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection. Like other NNRTIs, it is a non-competitive inhibitor that binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Second-generation NNRTIs were designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.

# **Data Presentation**

While specific binding affinity data such as Ki or a detailed IC50 profile against a wide panel of mutant viruses are not available for **BILR 355** in the public domain, some in vitro efficacy data



has been reported.

Table 1: In Vitro Efficacy of BILR 355 against HIV-1

| Virus Type                   | EC50 (ng/mL) |
|------------------------------|--------------|
| Wild-Type HIV-1              | 0.26         |
| Common NNRTI-Resistant HIV-1 | 1.5 - 13     |

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

# The NNRTI Binding Pocket: A Proxy for BILR 355 Interaction

NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site of the DNA polymerase domain.[1] This pocket is not present in the absence of an NNRTI and is formed upon inhibitor binding through the repositioning of several amino acid side chains.[1]

The flexibility of second-generation NNRTIs like etravirine and rilpivirine allows them to bind to the NNRTI pocket in multiple conformations.[2][3] This adaptability is key to their activity against a broader range of NNRTI-resistant mutants.[2][4] It is highly probable that **BILR 355** shares this characteristic.

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues. Key residues that are known to interact with second-generation NNRTIs include:

- Entrance: L100, K101, K103, V106, V179, E138 (from the p51 subunit)[1]
- Core: Y181, Y188, G190, F227, W229, L234[1]

The interaction of second-generation NNRTIs with these residues, particularly through hydrogen bonds and hydrophobic interactions, stabilizes the inhibitor within the pocket.[5] For



instance, the diarylpyrimidine structure common to etravirine and rilpivirine allows for a "wobble" within the pocket, accommodating mutations that would sterically hinder the binding of first-generation NNRTIs.[2]

## **Mechanism of Action and Resistance**

The binding of a second-generation NNRTI to the allosteric pocket induces significant conformational changes in the reverse transcriptase enzyme. This leads to the hyper-extension of the "thumb" domain and a distortion of the "primer grip," which is crucial for correctly positioning the nucleic acid substrate for polymerization.[6][7] Ultimately, this prevents the addition of nucleotides to the growing DNA chain.

Resistance to NNRTIs arises from mutations in the amino acid residues that line the binding pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or by altering the electronic environment of the pocket.

Table 2: Key Resistance Mutations for Second-Generation NNRTIs

| Mutation      | Effect on Second-Generation NNRTIs                                                                                                   |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------|
| K103N         | Often confers resistance to first-generation NNRTIs, but second-generation NNRTIs can retain activity.[4]                            |
| Y181C/I       | Common resistance mutation for first-generation NNRTIs; second-generation NNRTIs are designed to be active against these mutants.[8] |
| E138K         | Can reduce susceptibility to rilpivirine and etravirine.[9]                                                                          |
| M184I         | When present with other mutations, can contribute to rilpivirine resistance.[9]                                                      |
| Y188L         | Can reduce susceptibility to etravirine and rilpivirine.[4]                                                                          |
| L100I + K103N | This combination of mutations can reduce the susceptibility to rilpivirine.[10]                                                      |



# **Experimental Protocols**

Detailed experimental protocols for **BILR 355** are not available. The following are representative protocols for key experiments used in the characterization of NNRTIs.

# Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

#### Materials:

- Recombinant HIV-1 Reverse Transcriptase (purified)
- Poly(rA)-oligo(dT) template-primer
- [3H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compound (e.g., BILR 355) dissolved in DMSO
- Trichloroacetic acid (TCA)
- Glass fiber filters
- · Scintillation fluid and counter

#### Methodology:

- Prepare serial dilutions of the test compound in DMSO.
- In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [3H]-dTTP.
- Add the test compound dilution or DMSO (for control) to the reaction mixture.
- Initiate the reaction by adding the recombinant HIV-1 RT.



- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
- Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
- Wash the filters with TCA and then ethanol to remove unincorporated [3H]-dTTP.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

#### Protocol 2: In Vitro Selection of NNRTI-Resistant HIV-1

This protocol is used to generate and identify viral mutations that confer resistance to an NNRTI.

#### Materials:

- HIV-1 laboratory strain (e.g., NL4-3)
- Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)
- Cell culture medium and supplements
- Test compound (e.g., BILR 355)
- p24 antigen ELISA kit
- DNA sequencing reagents and equipment

#### Methodology:

Infect susceptible host cells with a known amount of HIV-1.



- Culture the infected cells in the presence of the test compound at a starting concentration around its EC50.
- Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
- When viral replication is detected (breakthrough), harvest the virus-containing supernatant.
- Use the harvested virus to infect fresh cells, and increase the concentration of the test compound (typically 2- to 3-fold).
- Repeat this passage process for multiple rounds, gradually escalating the drug concentration.
- Once the virus can replicate at a significantly higher drug concentration compared to the starting concentration, isolate the viral RNA from the supernatant.
- Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.
- Sequence the amplified DNA to identify mutations that have arisen in the reverse transcriptase gene.
- These mutations are then further characterized for their contribution to the resistance phenotype.

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of **BILR 355** on HIV-1 Reverse Transcriptase.





Click to download full resolution via product page

Caption: General workflow for in vitro selection of NNRTI-resistant HIV-1.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. proteopedia.org [proteopedia.org]
- 2. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etravirine Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexes of HIV-1 RT, NNRTI and RNA/DNA hybrid reveal a structure compatible with RNA degradation PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Selection of HIV-1 CRF08\_BC Variants Resistant to Reverse Transcriptase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical mechanism of HIV-1 resistance to rilpivirine PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasusa.org [iasusa.org]
- To cite this document: BenchChem. [Bilr 355 binding site on reverse transcriptase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667070#bilr-355-binding-site-on-reverse-transcriptase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com